![molecular formula C15H11N3O3S B2778909 N'-([1,3]二氧杂环戊[4,5-f][1,3]苯并噻唑-6-基)苯甲酰肼 CAS No. 851988-52-8](/img/structure/B2778909.png)

N'-([1,3]二氧杂环戊[4,5-f][1,3]苯并噻唑-6-基)苯甲酰肼

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“N’-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)benzohydrazide” is a chemical compound. It is related to the [1,3]-dioxolo[4,5-f][1,3]benzothiazol-6-amine family . The compound is associated with fluorescence properties .

Synthesis Analysis

The synthesis of related compounds often starts with commercially available reactants . The core unit can be prepared in a simple manner. Then, the phenyl ring can be derivatized through lithiation, and their photophysical properties can be adjusted as needed .科学研究应用

抗氧化和抗惊厥活性

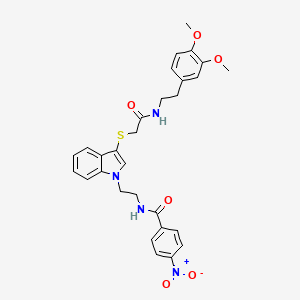

研究表明苯并噻唑和苯并恶唑衍生物具有显着的抗氧化和抗惊厥活性。例如,艾哈迈德等人。(2012 年)合成了新型 N-取代的苄基/苯基-2-(3,4-二甲基-5,5-二氧化吡唑并[4,3-c][1,2]苯并噻嗪-2(4H)-基)乙酰胺,并评估了它们的抗氧化特性。发现许多这些化合物具有中等至显着的自由基清除活性,表明它们作为开发新的生物活性化合物模板的潜力 (艾哈迈德等人,2012 年)。此外,刘等人。(2014 年)合成了一系列 7-烷氧基[1,2,4]三唑并[3,4-b]苯并噻唑-3(2H)-酮,发现一些衍生物表现出较高的抗惊厥活性,神经毒性低,表明苯并噻唑骨架在设计新的抗惊厥剂中的重要性 (刘等人,2014 年)。

抗炎和镇痛剂

苯并恶唑酮和苯并噻唑酮衍生物已被用作模板来开发抗炎和镇痛剂。阿卜杜拉齐姆等人。(2015 年)设计了基于这些杂环的二价配体,发现几种化合物表现出显着的体外抗炎活性以及体内抗炎和镇痛作用,与吲哚美辛和酮洛芬相当。这些发现强调了苯并恶唑酮和苯并噻唑酮支架在开发新的抗炎和镇痛药物中的治疗潜力 (阿卜杜拉齐姆等人,2015 年)。

抗癌和抗菌活性

基于苯并噻唑、苯并恶唑和相关杂环的化合物已被探索其抗癌和抗菌特性。贝基尔坎等人。(2005 年)报道了由 N-酰亚胺和杂环胺合成稠合杂环 1,3,5-三嗪,表现出中等的抗增殖潜力和高抗氧化活性,表明它们可用作抗癌和抗氧化剂 (贝基尔坎等人,2005 年)。此外,亚尔辛等人。(1992 年)合成了一系列取代的苯并恶唑、恶唑并(4,5-b)吡啶、苯并噻唑和苯并咪唑,它们对各种病原体表现出显着的抗菌活性,突出了它们作为抗菌剂的潜力 (亚尔辛等人,1992 年)。

抗关节炎活性

苯并噻嗪和吡唑衍生物的抗关节炎潜力也已得到研究。沙比尔等人。(2014 年)研究了 2,4-二羟基苯基衍生物在大鼠模型中的抗关节炎作用,发现其具有显着的免疫调节和抗炎作用,表明该化合物在治疗关节炎中的功效 (沙比尔等人,2014 年)。

作用机制

Target of Action

The primary target of N’-([1,3]dioxolo[4’,5’:4,5]benzo[1,2-d]thiazol-6-yl)benzohydrazide, also known as SMR000237462 or HMS2251G22, is the GABA A receptor . This receptor plays a crucial role in inhibitory neurotransmission in the central nervous system.

Mode of Action

The compound interacts with the GABA A receptor, leading to changes in the receptor’s function

Biochemical Pathways

The compound’s interaction with the GABA A receptor affects the GABAergic neurotransmission pathway . This pathway is involved in a variety of neurological processes, including the regulation of neuronal excitability and the modulation of certain aspects of cognition, mood, and sleep.

Pharmacokinetics

Its effectiveness in preclinical seizure models suggests that it has sufficient bioavailability

Result of Action

The compound’s interaction with the GABA A receptor leads to changes in neuronal excitability . This can result in a variety of molecular and cellular effects, including potential anticonvulsant activity .

属性

IUPAC Name |

N'-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)benzohydrazide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11N3O3S/c19-14(9-4-2-1-3-5-9)17-18-15-16-10-6-11-12(21-8-20-11)7-13(10)22-15/h1-7H,8H2,(H,16,18)(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQDIAYXLYNORGC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C3C(=C2)N=C(S3)NNC(=O)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N'-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)benzohydrazide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(E)-[(5-{[(4-tert-butylphenyl)methyl]sulfanyl}-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)methylidene]amino 2,4-dichlorobenzoate](/img/structure/B2778826.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-((1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2778827.png)

![8-(2-((4-ethylphenyl)amino)ethyl)-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2778833.png)

![N-([2,3'-bifuran]-5-ylmethyl)tetrahydrofuran-3-carboxamide](/img/structure/B2778837.png)

![3-(1-((3-Methyl-2-oxo-2,3-dihydrobenzo[d]oxazol-5-yl)sulfonyl)piperidin-4-yl)oxazolidine-2,4-dione](/img/structure/B2778842.png)

![(R)-2-[(9H-Fluoren-9-ylmethoxycarbonylamino)-methyl]-3-pyridin-2-YL-propionic acid](/img/structure/B2778844.png)

![4-[2-(3,4-Dimethylphenyl)-2-oxoethoxy]-3-methoxybenzaldehyde](/img/structure/B2778849.png)